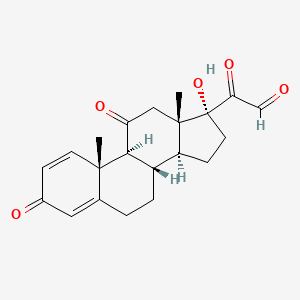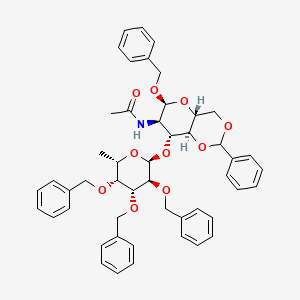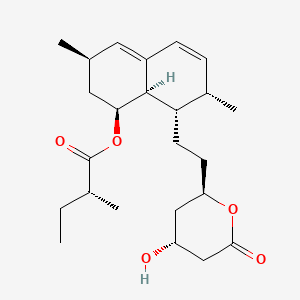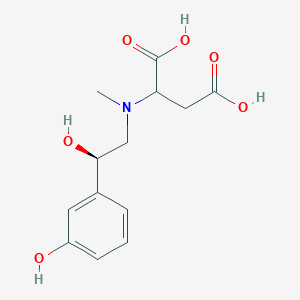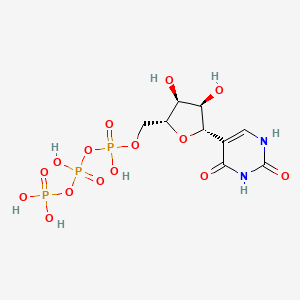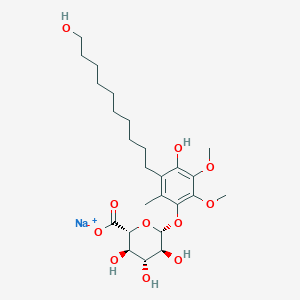
4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt is a complex organic compound with the molecular formula C25H39NaO11. This compound is known for its unique structural features, which include multiple hydroxyl groups, methoxy groups, and a glucuronide moiety.
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt typically involves multiple steps. The synthetic route generally starts with the preparation of the core phenyl structure, followed by the introduction of the hydroxyl, methoxy, and glucuronide groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and delivery systems.
Industry: The compound is utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The glucuronide moiety is essential for its solubility and bioavailability. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-glucuronide monosodium salt
- This compound These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Eigenschaften
IUPAC Name |
sodium;(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O11.Na/c1-14-15(12-10-8-6-4-5-7-9-11-13-26)16(27)21(33-2)23(34-3)20(14)35-25-19(30)17(28)18(29)22(36-25)24(31)32;/h17-19,22,25-30H,4-13H2,1-3H3,(H,31,32);/q;+1/p-1/t17-,18-,19+,22-,25+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIQXOHNZDVJLR-UQDBSXALSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OC)OC)O)CCCCCCCCCCO.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)[O-])O)O)O)OC)OC)O)CCCCCCCCCCO.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NaO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857777 |
Source


|
| Record name | Sodium 4-hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-L-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153010-37-8 |
Source


|
| Record name | Sodium 4-hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-L-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
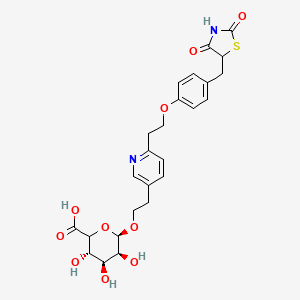

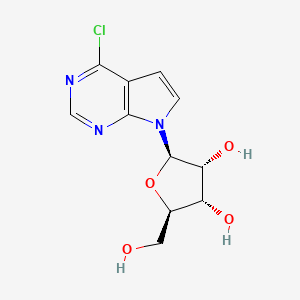
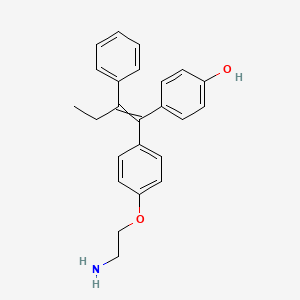
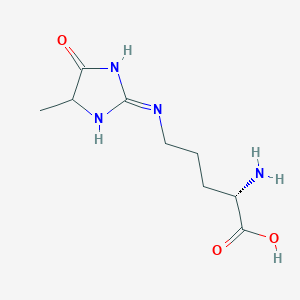
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)
